Ethylcyclohexane
Overview
Description
Ethylcyclohexane (ECH) is a hydrocarbon compound that is a derivative of cyclohexane with an ethyl group attached to the cyclohexane ring. It is a model compound for cycloalkanes with long alkyl side-chains and is representative of components found in endothermic hydrocarbon fuels .
Synthesis Analysis
The synthesis of ethylcyclohexane is not directly discussed in the provided papers. However, its derivatives and related compounds have been synthesized and studied. For instance, copolymerization of ethylene with cyclohexene (CHE) has been catalyzed by nonbridged half-titanocenes containing aryloxo ligands, which is a related process that could potentially be adapted for the synthesis of ethylcyclohexane derivatives .
Molecular Structure Analysis
Ethylcyclohexane has a cyclohexane ring with an ethyl group substituent. The molecular structure of cyclohexane derivatives, including ethylcyclohexane, has been extensively studied. Cyclohexane itself has a predominant stable configuration known as the chair form. The addition of an ethyl group to form ethylcyclohexane introduces conformational changes, which have been investigated both experimentally and computationally .
Chemical Reactions Analysis
The chemical reactions of ethylcyclohexane include its pyrolysis and oxidation. Pyrolysis kinetics and mechanisms have been studied, revealing that at certain temperatures, the pyrolysis process conforms to first-order kinetics with specific Arrhenius parameters . Oxidation studies in a jet-stirred reactor have shown that ethylcyclohexane exhibits significant low-temperature reactivity with a marked negative temperature coefficient behavior .
Physical and Chemical Properties Analysis
Ethylcyclohexane exhibits multiple mechanical relaxations above the glass transition temperature, indicating a complex dynamic behavior. This includes a main structural process and two additional processes that may have an intramolecular origin . Dielectric studies have also characterized the relaxational features of ethylcyclohexane in its fluid, supercooled liquid, and glassy states . The thermodynamic properties, such as heat capacity and the effects of geometrical tautomerism, have been measured and compared with calculated values .
Scientific Research Applications
Oxidation Reactivity Studies Ethylcyclohexane exhibits significant low-temperature reactivity, especially in the negative temperature coefficient area. Studies have shown its oxidation in a jet-stirred reactor, revealing important insights into its behavior under varying temperatures and pressures (Husson et al., 2012). Additionally, its low-temperature oxidation reactivity, especially in the presence of synchrotron vacuum ultraviolet photoionization mass spectrometry, highlights its distinct chemical properties (Zou et al., 2020).
Mechanical and Dynamic Behavior Analysis Ethylcyclohexane displays multiple mechanical relaxations above its glass transition temperature, indicating complex dynamic behavior. This aspect is crucial in understanding the material properties of ethylcyclohexane in different states, from fluid to supercooled liquid and glassy states (Mandanici & Cutroni, 2007; Mandanici, Huang, Cutroni, & Richert, 2008).
Pyrolysis and Kinetic Modeling The pyrolysis kinetics of ethylcyclohexane have been extensively studied, revealing its behavior under various temperatures and time frames. This research is fundamental in understanding the thermal decomposition of ethylcyclohexane and its potential applications in fuel and energy sectors (Dai et al., 2020; Wang et al., 2015).
Radiolysis in Liquid Media Research into the effects of olefins on the radiolysis of liquid cyclohexane has implications for understanding the behavior of ethylcyclohexane under irradiation, which can be crucial in certain chemical processes and industrial applications (Cramer & Piet, 1970).
Catalytic Reactions Studies on the reactions of ethylcyclohexane on various catalysts provide insights into its isomerization and hydrocracking mechanisms, essential for refining processes in the chemical industry (Weitkamp & Ernst, 1985).
Microbial Degradation Studies Investigations into the microbial degradation and assimilation of ethylcyclohexane and similar compounds offer perspectives on environmental remediation and biodegradation processes (Beam & Perry, 1974).
High-temperature Transformations The study of ethylcyclohexane's transformations at high temperatures in the presence of catalysts and hydrogen sheds light on its potential in petrochemical applications and fuel technology (Shuikin, Minachev, Vinogradov, & Egorov, 1958).
Synthesis Applications Ethylcyclohexane's involvement in the synthesis of specific compounds, such as attractants for fruit flies, underscores its role in chemical synthesis and organic chemistry (Raw & Jang, 2000).
Plasma Polymer Thin Film Production The production of N-doped ethylcyclohexane plasma polymer thin films demonstrates its potential in materials science and nanotechnology (Seo, Cho, & Boo, 2014).
Copolymerization Processes Research on the copolymerization of ethylcyclohexane with other compounds, such as ethylene, highlights its importance in polymer chemistry and the development of new materials (Mani & Burns, 1993).
Hydroconversion and Catalysis Ethylcyclohexane hydroconversion in zeolites and the insights from microkinetic modeling help in understanding catalysis and refining processes, crucial for the petrochemical industry (Gutierrez-Acebo et al., 2021).
Ignition Process in Engine Models The study of ethylcyclohexane's ignition process in motored engines is vital for its potential application in fuel technology and combustion studies (Kang et al., 2015).
Fischer-Tropsch Synthesis Involvement Ethylcyclohexane plays a role in Fischer-Tropsch synthesis over Ru catalysts, providing insights into hydrocarbon chain growth mechanisms, crucial for synthetic fuel production (Ekerdt & Bell, 1980).
Glass Formation Studies The formation of kinetically stable glasses from ethylcyclohexane through vapor deposition has implications in the field of materials science, particularly in understanding glass transition and stability (Chua et al., 2015).
Effects on Fruits and Vegetables Although indirectly related, the use of 1-methylcyclopropene (1-MCP) in fruits and vegetables, a compound structurally related to cyclohexane derivatives like ethylcyclohexane, provides insights into the role of similar compounds in agricultural applications (Watkins, 2006).
Safety And Hazards
Future Directions
properties
IUPAC Name |
ethylcyclohexane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16/c1-2-8-6-4-3-5-7-8/h8H,2-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIEWJVIFRVWJOD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCCC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16 | |
Record name | ETHYL CYCLOHEXANE | |
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DSSTOX Substance ID |
DTXSID1051779 | |
Record name | Ethylcyclohexane | |
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Molecular Weight |
112.21 g/mol | |
Source | PubChem | |
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Description | Data deposited in or computed by PubChem | |
Physical Description |
Ethyl cyclohexane appears as a colorless liquid. (USCG, 1999), Colorless liquid; [CAMEO] Very faintly yellow-green liquid; [MSDSonline] | |
Record name | ETHYL CYCLOHEXANE | |
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Record name | Ethylcyclohexane | |
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Boiling Point |
269 °F at 760 mmHg (USCG, 1999) | |
Record name | ETHYL CYCLOHEXANE | |
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Flash Point |
95 °F (USCG, 1999) | |
Record name | ETHYL CYCLOHEXANE | |
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Density |
0.788 at 68 °F (USCG, 1999) - Less dense than water; will float | |
Record name | ETHYL CYCLOHEXANE | |
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Vapor Pressure |
31.02 mmHg (USCG, 1999), 12.8 [mmHg] | |
Record name | ETHYL CYCLOHEXANE | |
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Record name | Ethylcyclohexane | |
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Product Name |
Ethylcyclohexane | |
CAS RN |
1678-91-7 | |
Record name | ETHYL CYCLOHEXANE | |
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Record name | Ethylcyclohexane | |
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Record name | Ethylcyclohexane | |
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Record name | ETHYLCYCLOHEXANE | |
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Record name | Cyclohexane, ethyl- | |
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Record name | Ethylcyclohexane | |
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Record name | Ethylcyclohexane | |
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Record name | ETHYLCYCLOHEXANE | |
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Melting Point |
-168 °F (USCG, 1999) | |
Record name | ETHYL CYCLOHEXANE | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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